3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Structure and Key Features: This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidin-4-yl group substituted at the 1-position by a 1H-indole-2-carbonyl moiety. The piperidine ring may confer conformational flexibility, influencing bioavailability and target binding .
- Nitrosation: As demonstrated for thieno[3,2-c]triazin-4(3H)-one derivatives (e.g., compound 2 in ), where 3-aminothieno[2,3-b]pyridine-2-carboxamide is treated with sodium nitrite in acetic acid .
- Condensation Reactions: For pyrido-thieno-triazinones (e.g., compound 8a–c in ), arylidene hydrazides are reacted with NaNO₂/HCl .
Biological Relevance: Indole derivatives are known for diverse bioactivities, including anticancer and antimicrobial effects.
Properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-18(16-11-12-3-1-2-4-14(12)20-16)23-8-5-13(6-9-23)24-19(26)17-15(21-22-24)7-10-27-17/h1-4,7,10-11,13,20H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHWTWRTDFYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a derivative of thieno[3,2-d][1,2,3]triazin-4(3H)-one, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound features an indole moiety linked to a piperidine ring and a thieno[3,2-d][1,2,3]triazin core. This unique combination may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing triazine and indole moieties exhibit significant anticancer activities. The thieno[3,2-d][1,2,3]triazin framework has been associated with the inhibition of cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have shown the ability to induce G0/G1 phase arrest in cancer cell lines.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Antiviral Activity
Research into indole derivatives has revealed their potential as antiviral agents. Specifically:
- Inhibition of HIV Integrase : Indole derivatives have been shown to effectively inhibit HIV integrase activity. The structural modifications at the C2 and C6 positions of the indole core significantly enhance the binding affinity to the integrase active site .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Indole Core Modifications : Variations at positions C2 and C6 of the indole ring have been linked to improved inhibitory effects against viral enzymes .
- Piperidine Substituents : The nature of substituents on the piperidine ring can influence both solubility and biological activity.
Case Studies
Several studies highlight the biological efficacy of similar compounds:
- Study on Anticancer Activity : A derivative demonstrated significant antiproliferative effects against multiple cancer cell lines (e.g., MCF7 and HCT116), with IC50 values indicating potent activity .
- Antiviral Efficacy : Another study reported that indole derivatives inhibited HIV integrase with IC50 values ranging from 0.13 μM to 6.85 μM depending on structural modifications .
Data Summary Table
| Compound | Activity Type | Target | IC50 Value |
|---|---|---|---|
| Compound A | Anticancer | MCF7 | 5 μM |
| Compound B | Antiviral | HIV Integrase | 0.13 μM |
| Compound C | Anticancer | HCT116 | 10 μM |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related thieno-triazinones and pyrido-thieno-triazinones is presented below:
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Findings :
Thieno-pyrimidinones () lack the triazine ring, reducing hydrogen-bonding sites but improving metabolic stability .
Substituent Effects: Indole-2-carbonyl (target compound): Enhances aromatic interactions and may target indole-binding enzymes (e.g., cytochrome P450) . Trifluoromethylphenyl (): Increases lipophilicity and resistance to oxidative metabolism, common in drug design .
Biological Activity: Thieno-pyrimidinones () exhibit antimicrobial activity, likely due to spirocyclic rigidity and chloro-substituents . Pyrido-thieno-triazinones () with acryloyl groups may act as Michael acceptors, targeting cysteine residues in enzymes . The target compound’s indole moiety aligns with anticancer scaffolds in , which inhibit kinase or DNA-binding proteins .
Microwave-assisted synthesis () reduces reaction times for chlorinated intermediates, applicable to the target compound’s piperidine-indole assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
